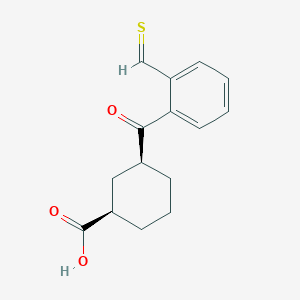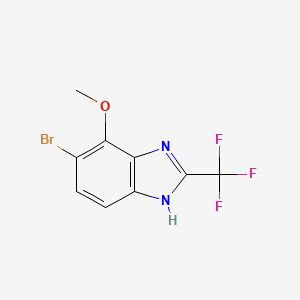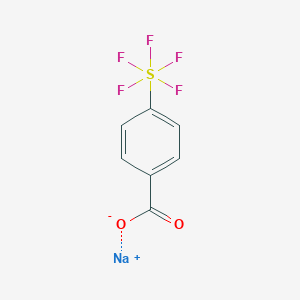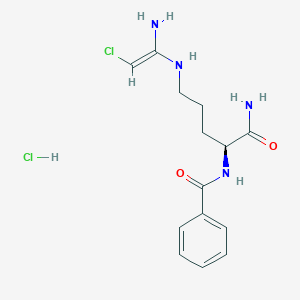
4-((Trifluoromethyl)thio)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Trifluoromethyl)thio)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a trifluoromethylthio group attached to the picolinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)picolinic acid typically involves the introduction of the trifluoromethylthio group to the picolinic acid core. One common method involves the reaction of picolinic acid with trifluoromethylthiolating agents under controlled conditions. For instance, the use of trifluoromethylthiolating reagents such as trifluoromethylthiol chloride in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as acylation, followed by purification techniques like crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-((Trifluoromethyl)thio)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
4-((Trifluoromethyl)thio)picolinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-((Trifluoromethyl)thio)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the activity of these proteins and affecting various biological pathways . The compound’s effects are mediated through its ability to modulate protein function and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
4-((Trifluoromethyl)thio)picolinic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable molecule in various applications .
Propriétés
Formule moléculaire |
C7H4F3NO2S |
|---|---|
Poids moléculaire |
223.17 g/mol |
Nom IUPAC |
4-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-4-1-2-11-5(3-4)6(12)13/h1-3H,(H,12,13) |
Clé InChI |
DHQIMIJZUACNPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1SC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)

